Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1)
Brand Name: Vulcanchem
CAS No.: 126002-30-0
VCID: VC0145962
InChI: InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H
SMILES: CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl
Molecular Formula: C16H28Cl2N2O
Molecular Weight: 335.3 g/mol

Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1)

CAS No.: 126002-30-0

Main Products

VCID: VC0145962

Molecular Formula: C16H28Cl2N2O

Molecular Weight: 335.3 g/mol

Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) - 126002-30-0

CAS No. 126002-30-0
Product Name Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1)
Molecular Formula C16H28Cl2N2O
Molecular Weight 335.3 g/mol
IUPAC Name 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride
Standard InChI InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H
Standard InChIKey IAWOLHSEYBKJCO-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl
Canonical SMILES CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl
Synonyms Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1)
PubChem Compound 3079540
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator